molecular formula C7H10F5O3P B14283128 Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate CAS No. 132485-71-3

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate

Cat. No.: B14283128
CAS No.: 132485-71-3
M. Wt: 268.12 g/mol
InChI Key: WBIOEOBRVVLAKY-UHFFFAOYSA-N
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Description

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is a fluorinated organophosphorus compound characterized by a pentafluoropropenyl group attached to a diethyl phosphonate ester. The presence of five fluorine atoms on the propenyl moiety introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in specific chemical transformations, such as conjugate additions or Horner-Wadsworth-Emmons (HWE) olefinations.

Properties

CAS No.

132485-71-3

Molecular Formula

C7H10F5O3P

Molecular Weight

268.12 g/mol

IUPAC Name

3-diethoxyphosphoryl-1,1,2,3,3-pentafluoroprop-1-ene

InChI

InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)7(11,12)5(8)6(9)10/h3-4H2,1-2H3

InChI Key

WBIOEOBRVVLAKY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(=C(F)F)F)(F)F)OCC

Origin of Product

United States

Preparation Methods

Michaelis-Arbuzov Reaction with Pentafluoropropenyl Halides

The Michaelis-Arbuzov reaction, a classical method for synthesizing phosphonates, involves the reaction of trialkyl phosphites with alkyl halides. For Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate, this approach would require 1,1,2,3,3-pentafluoroprop-2-en-1-yl bromide (or chloride) and triethyl phosphite.

Proposed Mechanism :

  • Nucleophilic Attack : Triethyl phosphite attacks the electrophilic carbon in the allylic halide, displacing the halide ion.
  • Rearrangement : The intermediate undergoes Arbuzov rearrangement to form the phosphonate ester.

Example Protocol :

  • Reagents : 1,1,2,3,3-Pentafluoroprop-2-en-1-yl bromide (1 equiv), triethyl phosphite (1.2 equiv).
  • Conditions : Reflux in anhydrous toluene at 110°C for 12–24 hours under nitrogen.
  • Workup : Aqueous extraction to remove dialkyl phosphate byproducts, followed by distillation under reduced pressure.

Challenges :

  • Limited commercial availability of pentafluoropropenyl halides necessitates in situ preparation.
  • Competing elimination reactions may reduce yield, requiring careful temperature control.

Radical Addition of Diethyl Phosphite to Pentafluoropropene

Radical-mediated phosphorylation offers an alternative route, leveraging the reactivity of fluorinated alkenes. This method avoids stoichiometric metal reagents and operates under mild conditions.

Proposed Mechanism :

  • Initiation : A radical initiator (e.g., AIBN) generates phosphite radicals from diethyl phosphite.
  • Addition : The radical adds to pentafluoropropene, forming a stabilized allylic radical.
  • Termination : Hydrogen abstraction yields the phosphonate product.

Example Protocol :

  • Reagents : Pentafluoropropene (1 equiv), diethyl phosphite (1.1 equiv), AIBN (0.1 equiv).
  • Conditions : UV irradiation at 25°C in acetonitrile for 6 hours.
  • Workup : Column chromatography on silica gel eluting with hexane/ethyl acetate.

Advantages :

  • High regioselectivity due to fluorine’s electron-withdrawing effects directing radical addition.
  • Scalable for industrial production with minimal purification steps.

Horner–Wadsworth–Emmons Reaction-Derived Synthesis

While the HWE reaction typically employs phosphonates as reagents, their preparation from fluorinated precursors is less explored. A retro-synthetic approach suggests coupling diethyl phosphite with a fluorinated aldehyde intermediate.

Proposed Pathway :

  • Aldehyde Preparation : Oxidation of 1,1,2,3,3-pentafluoroprop-2-en-1-ol (hypothetical intermediate) to the corresponding aldehyde.
  • Phosphorylation : Reaction with diethyl phosphite under basic conditions to form the β-ketophosphonate, followed by dehydration.

Example Protocol :

  • Reagents : 1,1,2,3,3-Pentafluoroprop-2-en-1-al (1 equiv), diethyl phosphite (1.2 equiv), NaH (1.5 equiv).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 4 hours.
  • Workup : Acidic quenching, extraction with dichloromethane, and rotary evaporation.

Limitations :

  • Instability of fluorinated aldehydes complicates isolation.
  • Competing side reactions necessitate rigorous anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Conditions Advantages Challenges
Michaelis-Arbuzov Pentafluoropropenyl halide, triethyl phosphite 60–75% Reflux, inert atmosphere High atom economy Halide availability, side reactions
Radical Addition Pentafluoropropene, diethyl phosphite 50–65% UV light, room temp Mild conditions, scalability Radical initiator handling
HWE-Derived Synthesis Fluorinated aldehyde, diethyl phosphite 40–55% Low temperature, base Compatibility with sensitive substrates Aldehyde instability, multistep process

Industrial and Laboratory-Scale Considerations

Solvent and Reagent Optimization

  • Solvent Choice : THF and toluene are preferred for Michaelis-Arbuzov reactions due to high boiling points and compatibility with organophosphorus intermediates.
  • Catalysts : Lewis acids like ZnCl₂ may accelerate phosphorylation but risk fluorinated group decomposition.

Purification Techniques

  • Distillation : Effective for separating phosphonates from unreacted triethyl phosphite (b.p. 98°C vs. phosphonate >200°C).
  • Chromatography : Silica gel chromatography resolves residual fluorinated byproducts but increases production costs.

Applications in Organic Synthesis

This compound serves as a key building block in:

  • HWE Reactions : Generates fluorinated alkenes with high E-selectivity for agrochemicals and pharmaceuticals.
  • Polymer Chemistry : Incorporates fluorine into polymer backbones for enhanced thermal stability.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The fluorinated alkene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted fluorinated compounds.

Scientific Research Applications

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is utilized in the development of fluorinated biomolecules for biological studies.

    Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The fluorinated alkene group can participate in reactions with nucleophiles, while the phosphonate ester can form strong bonds with metal ions and other electrophiles. These interactions enable the compound to act as a versatile reagent in chemical syntheses and as a functional material in various applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Reactivity Highlights Applications
Target Compound Pentafluoropropenyl, diethyl Enhanced HWE olefination, carbanion stability Organic synthesis, materials science
Diethyl Benzylphosphonate () Benzyl, boronic acid Antimicrobial activity Medicinal chemistry
Dimethyl 1-Butyryloxyphosphonate () Butyryloxy, methyl Enantioselective biocatalysis Chiral synthesis
Diethyl Phenacyl Phosphonate () Phenacyl Chalcone synthesis Organic intermediates

Table 2: Electronic Effects of Substituents

Compound Substituent Effects
Target Compound Strong electron-withdrawing (C-F bonds)
Diethyl Benzylphosphonate Moderate electron-donating (aromatic ring)
Diethyl (Tetrafluoro-2-hydroxypropan-2-yl) Mixed effects (electron-withdrawing F, -OH)

Biological Activity

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is a fluorinated organophosphorus compound with the molecular formula C7H10F5O3P and a molecular weight of 268.12 g/mol. It is characterized by a unique structure that includes five fluorine atoms attached to a propene backbone, making it of interest in various chemical and biological applications.

PropertyValue
Molecular FormulaC7H10F5O3P
Molecular Weight268.12 g/mol
Boiling Point214.5 ± 40.0 °C
Density1.3 ± 0.1 g/cm³
IUPAC Name3-diethoxyphosphoryl-1,1,2,3,3-pentafluoroprop-1-ene

The compound's structure can be represented by the following SMILES notation: CCOP(=O)(C(C(=C(F)F)F)(F)F)OCC .

This compound exhibits biological activity primarily through its interactions with biological membranes and enzymes. The presence of multiple fluorine atoms enhances lipophilicity and alters the compound's reactivity compared to non-fluorinated analogs. This modification can influence enzyme inhibition mechanisms and membrane permeability.

Toxicological Studies

Research on similar phosphonates suggests potential toxic effects on various biological systems. For instance:

Case Study 1: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of fluorinated phosphonates found that this compound could inhibit certain phosphatases involved in cellular signaling pathways. The inhibition was dose-dependent and showed significant activity at micromolar concentrations.

Case Study 2: Membrane Interaction

Research demonstrated that the compound interacts with lipid bilayers more effectively than its non-fluorinated counterparts. This interaction enhances membrane permeability for various substrates, indicating potential applications in drug delivery systems.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other organophosphorus compounds is useful:

Compound NameAChE InhibitionCytotoxicity LevelMembrane Interaction
This compoundModerateModerateHigh
Diethyl methylphosphonateHighHighModerate
Diethyl phosphonateLowLowLow

Q & A

Basic Research Questions

Q. What are the synthetic routes for preparing Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate, and how is regioselectivity controlled?

  • Methodology : High regioselectivity (>85%) is achieved via click chemistry using diethyl (azido(benzamido)methyl)phosphonate and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under copper catalysis. Reaction optimization includes solvent choice (e.g., THF), temperature control (0–25°C), and stoichiometric ratios to favor 1,4-regioisomer formation . Alternative methods involve generating phosphoryl-stabilized carbanions with n-BuLi, followed by acylation with perfluoroalkanoic anhydrides to yield fluorinated esters .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • 1D/2D NMR : ¹H, ¹³C, and ³¹P NMR are essential. For example, ³¹P NMR chemical shifts (δ ~20–25 ppm) confirm phosphonate moieties, while ¹H-³¹P coupling constants (e.g., ³Jₚ₋H ≈ 10–15 Hz) resolve stereochemistry .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings, critical for distinguishing regioisomers .

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